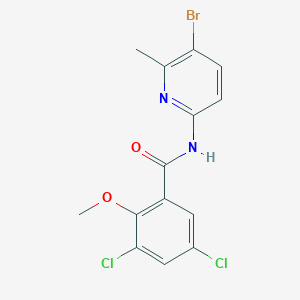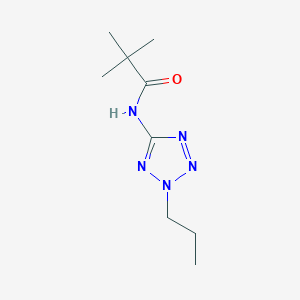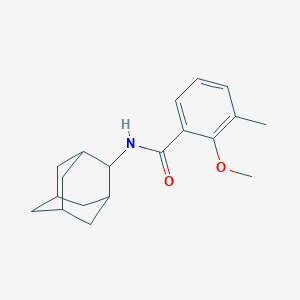![molecular formula C20H24N2O3 B244897 N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide, commonly known as MPAPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAPA is a small molecule that belongs to the class of amides and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of MPAPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. MPAPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. MPAPA has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects:
MPAPA has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. MPAPA has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal models, MPAPA has been shown to improve motor function and reduce neuroinflammation in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPAPA in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows researchers to study its effects on various cellular processes. However, the synthesis of MPAPA is a complex process that requires expertise in organic chemistry. This may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on MPAPA. One area of research is to further understand its mechanism of action. This will help to identify potential targets for therapeutic intervention. Another area of research is to study its effects in animal models of various diseases. This will help to determine its potential therapeutic applications. Additionally, the synthesis of MPAPA can be optimized to improve its yield and purity, which will make it more accessible for research purposes.
Synthesemethoden
MPAPA is synthesized through a multistep process that involves the reaction of 4-methylphenol with acetyl chloride to form 4-methylphenyl acetate. This intermediate is further reacted with 4-aminophenol to form 4-methylphenoxyaniline. The final step involves the reaction of 4-methylphenoxyaniline with pentanoyl chloride to form MPAPA. The synthesis of MPAPA is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MPAPA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested in various cancer cell lines. MPAPA has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to have a neuroprotective effect in animal models of Parkinson's disease. MPAPA has also been studied for its potential use as an antibacterial agent.
Eigenschaften
Molekularformel |
C20H24N2O3 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N-[3-[[2-(4-methylphenoxy)acetyl]amino]phenyl]pentanamide |
InChI |
InChI=1S/C20H24N2O3/c1-3-4-8-19(23)21-16-6-5-7-17(13-16)22-20(24)14-25-18-11-9-15(2)10-12-18/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
INTIZPFNHITCET-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C |
Kanonische SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244814.png)
![N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide](/img/structure/B244816.png)
![4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244818.png)
![3,5-dimethoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244820.png)



![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B244834.png)
![2-[(4-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244835.png)
![2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244837.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-fluorobenzamide](/img/structure/B244841.png)